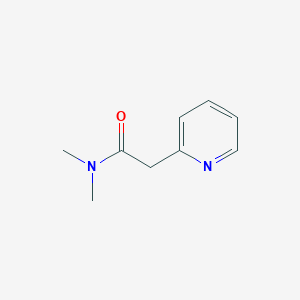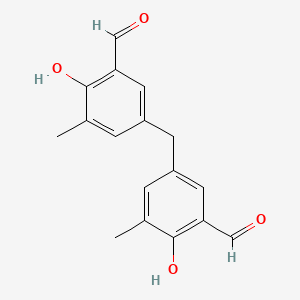
1,3-Tetradecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Tetradecadiene is an organic compound with the molecular formula C₁₄H₂₆. It is a linear diene, meaning it contains two double bonds in its carbon chain. This compound is also known as Tetradeca-1,3-diene. It is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiene can be synthesized through several methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For instance, 1,3-dibromotetradecane can be treated with a strong base like potassium tert-butoxide to yield this compound.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For example, the reaction of tetradecanal with a suitable ylide can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
1,3-Tetradecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).
Hydrogenation: The double bonds in this compound can be hydrogenated to form tetradecane. This reaction typically uses a catalyst such as palladium on carbon under hydrogen gas.
Polymerization: this compound can undergo polymerization reactions to form polymers. This process often involves catalysts like aluminum triisobutyl-titanium tetrachloride.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Hydrogenation: Palladium on carbon, hydrogen gas.
Polymerization: Aluminum triisobutyl-titanium tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Hydrogenation: Tetradecane.
Polymerization: Various polymers depending on the reaction conditions and catalysts used.
Aplicaciones Científicas De Investigación
1,3-Tetradecadiene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialty polymers. It is also used in the synthesis of complex organic molecules.
Biology: This compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of synthetic lubricants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-tetradecadiene in chemical reactions typically involves the participation of its double bonds. For example:
Oxidation: The double bonds react with oxidizing agents to form epoxides or diols.
Hydrogenation: The double bonds react with hydrogen in the presence of a catalyst to form saturated hydrocarbons.
Polymerization: The double bonds react with catalysts to form long polymer chains.
Comparación Con Compuestos Similares
1,3-Tetradecadiene can be compared with other similar compounds such as:
1,9-Decadiene: Another linear diene with two double bonds, but with a shorter carbon chain.
1,13-Tetradecadiene: Similar in structure but with the double bonds located at different positions.
1,7-Octadiene: A shorter diene with double bonds at the 1 and 7 positions.
Uniqueness: this compound is unique due to its specific double bond positions, which influence its reactivity and the types of products formed in chemical reactions. Its longer carbon chain also makes it suitable for specific industrial applications where longer hydrocarbons are required.
Propiedades
Número CAS |
39669-92-6 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
(3E)-tetradeca-1,3-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |
Clave InChI |
LRIUTQPZISVIHK-FNORWQNLSA-N |
SMILES isomérico |
CCCCCCCCCC/C=C/C=C |
SMILES canónico |
CCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl-](/img/structure/B8532160.png)

![5-Ethynyl-7-(Beta-D-Ribofuranosyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B8532177.png)



![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)


![4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8532244.png)
